molecular formula C9H11N3O2 B2709497 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 439111-05-4

5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol

货号: B2709497
CAS 编号: 439111-05-4
分子量: 193.206
InChI 键: ZJOJZHUQQWDWER-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound based on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused, rigid, and planar N-heterocyclic system that is of significant interest in medicinal chemistry and drug discovery . This scaffold is recognized as a "privileged scaffold" for combinatorial library design due to its great synthetic versatility, which allows for extensive structural modifications to optimize pharmacological properties . The pyrazolo[1,5-a]pyrimidine core is a key structural element in a wide range of bioactive molecules and has attracted a great deal of attention for its notable photophysical properties and applications in material science . Compounds featuring the pyrazolo[1,5-a]pyrimidine structure have demonstrated a broad spectrum of biological activities, making them valuable in pharmaceutical research. Notably, this scaffold is frequently investigated for its potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . Derivatives have been developed to inhibit kinases such as CK2, EGFR, B-Raf, and MEK, which are relevant in cancers like non-small cell lung cancer (NSCLC) and melanoma . Furthermore, specific derivatives with substitutions at the 2-position, including trifluoromethyl groups, have been optimized as potent and selective inhibitors, such as I(Kur) blockers for cardiac applications, highlighting the importance of functionalization at this site . The core is also a component in commercial drugs and clinical candidates, including Zaleplon, Dorsomorphin, and the Bruton’s tyrosine kinase inhibitor Zanubrutinib . Beyond oncology, the scaffold is being explored for the treatment of inflammatory and autoimmune diseases like asthma and COPD, particularly as phosphoinositide 3-kinase δ (PI3Kδ) inhibitors , and has also shown promise in antimicrobial research, such as the development of antitubercular agents . The specific substitution pattern of this compound presents opportunities for further research and development. The methoxymethyl group at the 5-position and the methyl group at the 2-position are modifications that can fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to biological targets. Researchers can utilize this compound as a key intermediate for further synthetic elaboration, such as through palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, to create novel derivatives for screening and SAR studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-(methoxymethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6-3-8-10-7(5-14-2)4-9(13)12(8)11-6/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVRQCPLGMIUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2N1)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with 1,3-diketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolo[1,5-a]pyrimidine ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

化学反应分析

Types of Reactions

5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines with various functional groups.

科学研究应用

Antitumor Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Derivatives of this compound have shown significant inhibition of tumor growth through various mechanisms:

  • Inhibition of Thymidine Phosphorylase : Compounds similar to 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol have been reported to inhibit thymidine phosphorylase, an enzyme associated with tumor growth and metastasis . This mechanism is crucial for developing new anticancer therapies.
  • Microtubule Targeting Agents : Recent studies have indicated that pyrazolo[1,5-a]pyrimidines can act as microtubule-targeting agents, inhibiting tubulin polymerization. This property is vital for disrupting cancer cell division .

Neurological Disorders

Research indicates that pyrazolo[1,5-a]pyrimidines may have therapeutic potential in treating central nervous system disorders:

  • Psychiatric Conditions : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as schizophrenia and depression .
  • Neuroprotective Effects : Some derivatives exhibit neuroprotective properties that could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's .

Antibacterial Properties

The heterocyclic structure of this compound has also been linked to antibacterial activity:

  • Targeting Bacterial Enzymes : Similar compounds have shown efficacy against bacterial strains by inhibiting specific bacterial enzymes . This opens avenues for developing new antibiotics amid rising antibiotic resistance.

Case Study 1: Anticancer Efficacy

A study demonstrated that a derivative of the pyrazolo[1,5-a]pyrimidine scaffold exhibited potent inhibitory effects on MCF-7 breast cancer cell lines with IC50 values significantly lower than existing treatments . The structure–activity relationship (SAR) highlighted the importance of specific substitutions on the pyrazole ring for enhancing biological activity.

Case Study 2: Neuroprotective Effects

Research involving a series of pyrazolo derivatives indicated their potential in protecting neuronal cells from oxidative stress-induced apoptosis. These findings suggest that modifications to the core structure could lead to novel treatments for neurodegenerative diseases .

Summary Table of Applications

Application AreaMechanism of ActionReferences
AntitumorInhibition of thymidine phosphorylase
Neurological DisordersModulation of neurotransmitter systems
AntibacterialInhibition of bacterial enzymes

作用机制

The mechanism of action of 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with GABA receptors, leading to various biological effects .

相似化合物的比较

Substituent Effects at Position 5

The substituent at position 5 significantly influences physicochemical and biological properties. Key analogues include:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight Key Properties/Applications Reference
5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol Methoxymethyl C₉H₁₁N₃O₂ 193.21 (calculated) Hypothesized improved solubility due to ether group -
5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol Chloromethyl C₈H₈ClN₃O 197.62 Higher reactivity (toxic; storage class 6.1D)
5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol Phenyl C₁₃H₁₁N₃O 225.25 Antibacterial/anticancer potential
5-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Trifluoromethyl C₆H₄F₃N₃O 202.9 Enhanced lipophilicity; kinase inhibition

Key Observations :

  • Methoxymethyl Group : The ether moiety may enhance solubility compared to hydrophobic groups like phenyl or trifluoromethyl.
  • Chloromethyl Group : Increases electrophilicity and toxicity, limiting therapeutic utility .
  • Trifluoromethyl Group : Improves metabolic stability and target binding in kinase inhibitors .

Physicochemical Properties

  • NMR Signatures : The hydroxyl proton in 5-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol appears at 12.44 ppm in ¹H NMR, a hallmark of the hydroxylated form . This signal disappears upon oxidation to the keto tautomer .
  • Melting Points : Analogues like 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol exhibit high melting points (287°C), suggesting strong intermolecular interactions .

生物活性

5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol (CAS No. 197367-81-0) is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrazole ring fused to a pyrimidine ring, with a methoxymethyl group at the 5-position and a hydroxyl group at the 7-position. Its molecular formula is C9H11N3O2C_9H_{11}N_3O_2 with a molecular weight of 193.2 g/mol .

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of specific enzymes, leading to competitive inhibition. This mimicking of natural substrates allows it to interfere with various biochemical pathways.
  • Interaction with Nucleic Acids : It may also interact with DNA and RNA, affecting transcription and translation processes, which is crucial for its potential anticancer activity .

Anticancer Activity

Research has indicated that this compound has promising anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. Notably:

  • MCF-7 Cell Line : The compound demonstrated significant cytotoxicity against breast cancer cells, with IC50 values indicating effective inhibition of cell growth.
  • Mechanism : The anticancer effect is thought to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The effectiveness increases with concentration, showcasing its potential as an antimicrobial agent .

Comparative Studies

To better understand the uniqueness of this compound, comparisons have been made with similar compounds:

Compound NameStructureBiological ActivityIC50 (µM)
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamineStructurePotent I(Kur) blockerN/A
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-oneStructureSelective anticancer agentN/A
2-Aminopyrimidine derivativesStructureVariable anticancer activityVaries

The distinct substitution pattern of this compound contributes to its unique biological properties compared to other derivatives in the pyrazolo-pyrimidine family.

Case Studies

Several case studies highlight the efficacy of this compound in various research settings:

  • In Vitro Anticancer Screening : A study involving multiple cancer cell lines (MCF-7, A549) demonstrated that this compound significantly inhibited cell proliferation compared to standard chemotherapeutics.
  • Antimicrobial Efficacy : In another study assessing antimicrobial activity against E. coli and S. aureus, the compound showed promising results at higher concentrations (up to 800 µg/mL), indicating its potential for development as an antibiotic agent.

常见问题

Q. What are the recommended synthetic routes for 5-(methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol?

Methodology : Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclization of 5-aminopyrazole precursors with β-ketoesters or α,β-diketones. For example, condensation of 5-amino-3-methylpyrazole with ethyl 3-(methoxymethyl)-2,4-dioxopentanoate under reflux in ethanol yields the target compound. Purification via column chromatography (petroleum ether/ethyl acetate, 8:2) and recrystallization (cyclohexane/CH2_2Cl2_2) are critical for isolating high-purity crystals .

Q. How can structural ambiguities in the pyrazolo[1,5-a]pyrimidine core be resolved?

Methodology : X-ray crystallography is the gold standard for resolving substituent positions. For instance, in ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate, crystallographic data confirmed planarity of fused rings (dihedral angle: 1.31°) and hydrogen-bonded dimer formation (C12–H12···O1 interactions) . NMR spectroscopy (¹H/¹³C) is complementary; the methoxymethyl group in the target compound would show a singlet at ~3.3 ppm (CH3_3O) and a triplet for the methylene group.

Q. What are the basic spectroscopic benchmarks for this compound?

Q. How does the methoxymethyl group influence bioactivity compared to other substituents?

Methodology : Structure-activity relationship (SAR) studies on pyrazolo[1,5-a]pyrimidines reveal that electron-donating groups (e.g., methoxymethyl) enhance solubility and modulate receptor binding. For example, trifluoromethyl groups in related compounds increase metabolic stability but reduce polarity . Compare in vitro assays (e.g., enzyme inhibition IC50_{50} values) between the target compound and analogs with –CH3_3, –CF3_3, or –Ph substituents.

Q. What strategies mitigate side reactions during functionalization at position 7?

Methodology : Chlorination at position 7 (e.g., using POCl3_3/Et3_3N) often produces regioisomers. To minimize byproducts, optimize stoichiometry (POCl3_3:substrate = 2.5:1) and reaction time (3 h reflux in 1,4-dioxane). Monitor progress via TLC and isolate using NaHCO3_3 quenching followed by dichloromethane extraction .

Q. How can computational modeling predict binding modes to biological targets?

Methodology : Docking studies (AutoDock Vina) using crystal structures of target enzymes (e.g., COX-2 or HMG-CoA reductase) can identify key interactions. For pyrazolo[1,5-a]pyrimidines, the planar core typically occupies hydrophobic pockets, while the 7-hydroxyl group forms hydrogen bonds with catalytic residues . Validate predictions with mutagenesis assays.

Q. How to address discrepancies in reported biological activity data?

Methodology : Contradictory data (e.g., varying IC50_{50} values for similar compounds) may arise from assay conditions (e.g., buffer pH, ATP concentration). Standardize protocols using reference inhibitors (e.g., staurosporine for kinase assays) and validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。